1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O2 and its molecular weight is 386.77. The purity is usually 95%.
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Biological Activity
1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- IC50 Values : The compound has been evaluated against several cancer cell lines, including:
These values indicate potent activity, suggesting that this compound could be a lead candidate for further development in cancer therapy.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of key signaling pathways involved in cancer progression. Specifically, studies have shown that it can inhibit the activity of enzymes like EGFR and Src, which are critical in tumor growth and metastasis .
Comparative Biological Activity Table
Cell Line | IC50 Value (µM) | Observed Effect |
---|---|---|
PC-3 | 0.67 | Significant growth inhibition |
HCT-116 | 0.80 | Induction of apoptosis |
ACHN | 0.87 | Inhibition of cell proliferation |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- Study on Anticancer Activity : A comprehensive screening revealed that the compound exhibited notable cytotoxicity against multiple cancer types with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies indicated strong binding affinities to targets such as human alkaline phosphatase and EGFR, suggesting that the compound may effectively disrupt critical cellular processes involved in cancer progression .
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in sensitive cancer cell lines .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-9(18)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)10-4-2-3-5-11(10)19/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBRZYFOCMAWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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